molecular formula C20H22FN5O2 B6937293 N-[4-fluoro-2-(methoxymethyl)phenyl]-3-methyl-2-(5-phenyltetrazol-2-yl)butanamide

N-[4-fluoro-2-(methoxymethyl)phenyl]-3-methyl-2-(5-phenyltetrazol-2-yl)butanamide

Cat. No.: B6937293
M. Wt: 383.4 g/mol
InChI Key: UCYQPESBRBSRLB-UHFFFAOYSA-N
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Description

N-[4-fluoro-2-(methoxymethyl)phenyl]-3-methyl-2-(5-phenyltetrazol-2-yl)butanamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a fluoro-substituted phenyl ring, a methoxymethyl group, and a tetrazole moiety. These structural features contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[4-fluoro-2-(methoxymethyl)phenyl]-3-methyl-2-(5-phenyltetrazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O2/c1-13(2)18(26-24-19(23-25-26)14-7-5-4-6-8-14)20(27)22-17-10-9-16(21)11-15(17)12-28-3/h4-11,13,18H,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYQPESBRBSRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=C(C=C(C=C1)F)COC)N2N=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-fluoro-2-(methoxymethyl)phenyl]-3-methyl-2-(5-phenyltetrazol-2-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluoro-Substituted Phenyl Intermediate:

    Attachment of the Methoxymethyl Group: The methoxymethyl group is introduced via a nucleophilic substitution reaction.

    Synthesis of the Tetrazole Ring: The tetrazole ring is formed through a cycloaddition reaction involving an azide and a nitrile.

    Coupling of Intermediates: The final step involves coupling the fluoro-substituted phenyl intermediate with the tetrazole intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-fluoro-2-(methoxymethyl)phenyl]-3-methyl-2-(5-phenyltetrazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-fluoro-2-(methoxymethyl)phenyl]-3-methyl-2-(5-phenyltetrazol-2-yl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-fluoro-2-(methoxymethyl)phenyl]-3-methyl-2-(5-phenyltetrazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for research and industrial applications. Further studies are needed to fully explore its capabilities and optimize its use in different contexts.

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